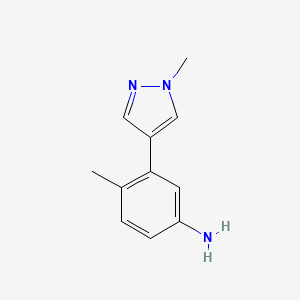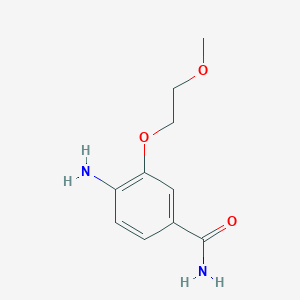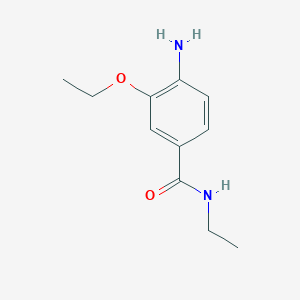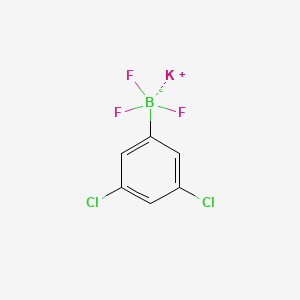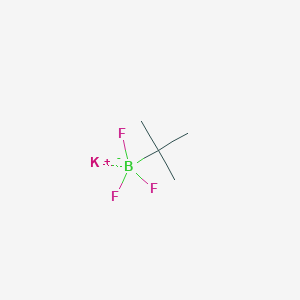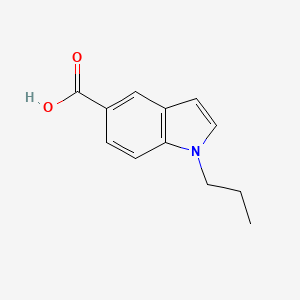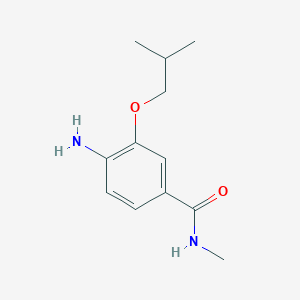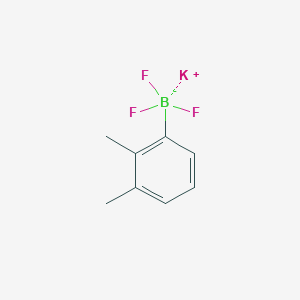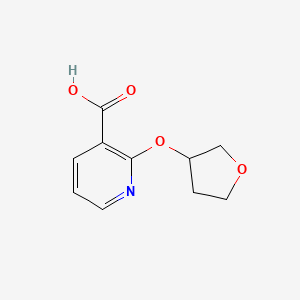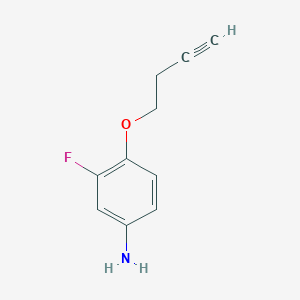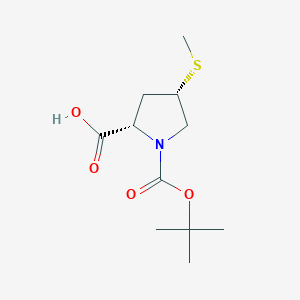
(4S)-1-Boc-4-methylthiol-L-proline
描述
(4S)-1-Boc-4-methylthiol-L-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methylthiol group at the fourth position of the proline ring. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1-Boc-4-methylthiol-L-proline typically involves the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected proline.
Introduction of the Methylthiol Group: The Boc-protected proline is then subjected to a thiolation reaction. This can be achieved by reacting the compound with a methylthiolating agent such as methylthiol chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (4S)-1-Boc-4-methylthiol-L-proline undergoes various chemical reactions, including:
Oxidation: The methylthiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the Boc-protected amino group, using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Deprotected amine.
Substitution: Free amine.
科学研究应用
(4S)-1-Boc-4-methylthiol-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides. Its unique structure allows for selective modifications, making it valuable in medicinal chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions. Its stability and reactivity make it suitable for labeling and tracking biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development. Its proline derivative structure is of interest in designing proline-rich peptides with specific biological activities.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in various synthetic pathways highlights its industrial significance.
作用机制
The mechanism of action of (4S)-1-Boc-4-methylthiol-L-proline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, particularly those involved in peptide synthesis and modification. Its proline ring structure allows it to fit into active sites of enzymes, influencing their activity.
Pathways Involved: The compound can participate in pathways related to protein synthesis and degradation. Its methylthiol group can undergo redox reactions, impacting cellular redox balance and signaling pathways.
相似化合物的比较
(4S)-1-Boc-4-hydroxy-L-proline: This compound has a hydroxyl group instead of a methylthiol group. It is used in similar applications but has different reactivity and stability.
(4S)-1-Boc-4-aminomethyl-L-proline: This compound features an aminomethyl group, offering different chemical properties and applications.
Uniqueness: (4S)-1-Boc-4-methylthiol-L-proline is unique due to its methylthiol group, which provides distinct reactivity compared to other proline derivatives. This uniqueness makes it valuable in specific synthetic and biological applications where selective thiolation is required.
属性
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-6-7(17-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCMXYJFNBXJJ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


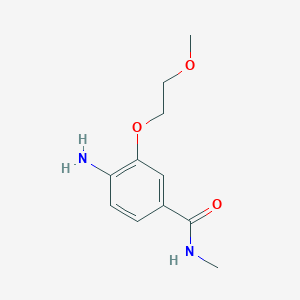
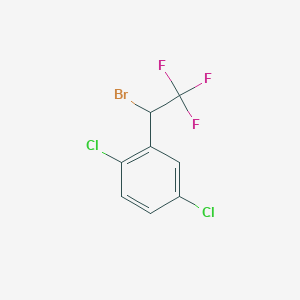
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
